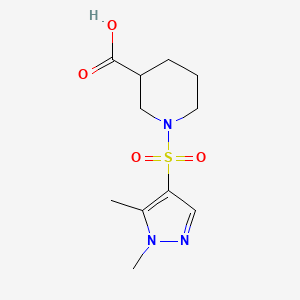

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

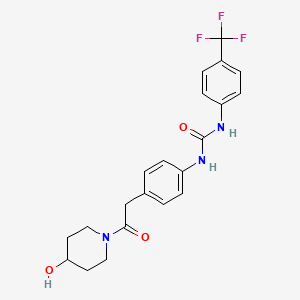

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide, also known as DMSB, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid with a molecular weight of 329.42 g/mol and a melting point of 174-177°C. DMSB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis Research on compounds with structural similarities to "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide" involves the synthesis and analysis of complex molecules with specific configurations. For example, studies on square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes reveal the influence of methyl substitution on the molecule's configuration and properties, suggesting that modifications to the benzamide structure could similarly affect its chemical behavior and potential applications (Klein et al., 2005).

Fluorescent Probes Compounds containing dimethylamino groups and sulfonyl groups have been developed as fluorescent solvatochromic dyes, indicating the potential of "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide" to serve as a fluorescent probe in biological and chemical sensing applications due to its structural features (Diwu et al., 1997).

Corrosion Inhibition Research on dithiocarbamate compounds with methyl-substituted phenyl rings demonstrates their efficiency as corrosion inhibitors, hinting that similar structures, such as "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide," could be explored for protective applications in materials science (Kıcır et al., 2016).

Polymerization Catalysts Studies on nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including dimethylphenyl variants, provide insights into their roles as polymerization catalysts. This suggests that related benzamide compounds could potentially be utilized in developing new polymeric materials with specific properties (Schmid et al., 2001).

Antimicrobial Activity The synthesis and evaluation of phenylethylamine derivatives, including those with sulfonamide moieties, for antimicrobial activities highlight the potential of structurally related benzamides for pharmaceutical applications, especially in developing new antimicrobial agents (Hosokami et al., 1995).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-7-8-12(2)15(9-11)17-16(18)13-5-4-6-14(10-13)21(3,19)20/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZOTJNUKCLGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)

![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)

![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)

![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)

![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)